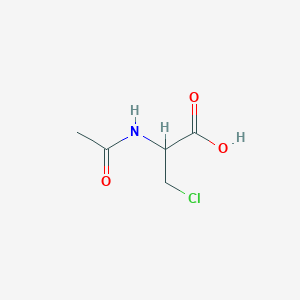
4-Cyanopyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanopyrimidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H3N3O2 It is a derivative of pyrimidine, characterized by the presence of a cyano group (-CN) at the 4-position and a carboxylic acid group (-COOH) at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanopyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyanoacetamide with formamide under acidic conditions, followed by oxidation to introduce the carboxylic acid group. Another approach involves the use of nitriles and amidines in the presence of catalysts such as zinc chloride (ZnCl2) or ammonium acetate (NH4OAc) to form the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyanopyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyrimidine derivatives
Applications De Recherche Scientifique
4-Cyanopyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes .
Mécanisme D'action
The mechanism of action of 4-Cyanopyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
- 2-Cyanopyrimidine-4-carboxylic acid
- 4-Cyanopyridine-2-carboxylic acid
- 4,6-Dichloro-2-(methylthio)pyrimidine
Comparison: 4-Cyanopyrimidine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the cyano group at the 4-position and the carboxylic acid group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C6H3N3O2 |
|---|---|
Poids moléculaire |
149.11 g/mol |
Nom IUPAC |
4-cyanopyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C6H3N3O2/c7-3-4-1-2-8-5(9-4)6(10)11/h1-2H,(H,10,11) |
Clé InChI |
JBOMLAHHZYFYDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15304582.png)








